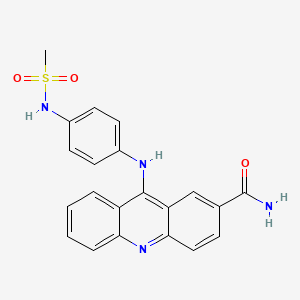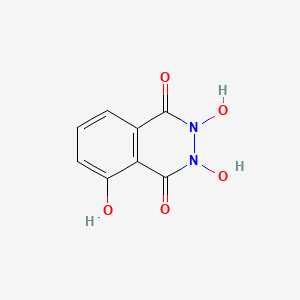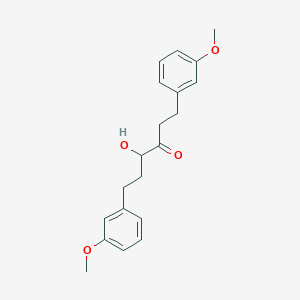
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups and a hydroxy group attached to a hexanone backbone. Its molecular formula is C18H22O4, and it has been studied for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable ketone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or methoxylated compounds, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . The compound’s ability to scavenge free radicals and reduce oxidative damage is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
Gingerenone A: 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Tetrahydrocurcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
Uniqueness
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike curcumin and its analogues, this compound has a hexanone backbone, which may contribute to different reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
71505-81-2 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C20H24O4/c1-23-17-7-3-5-15(13-17)9-11-19(21)20(22)12-10-16-6-4-8-18(14-16)24-2/h3-8,13-14,19,21H,9-12H2,1-2H3 |
InChI-Schlüssel |
JVVFSNSDYQQXJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCC(C(=O)CCC2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


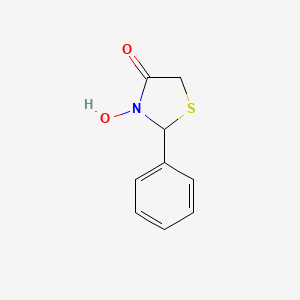
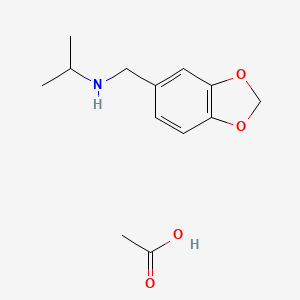
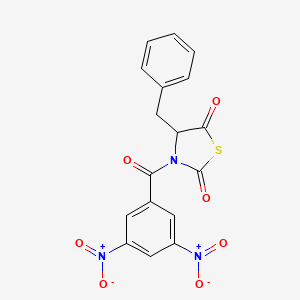
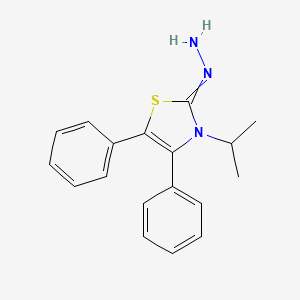

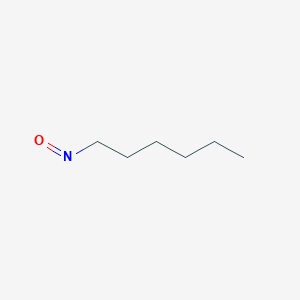
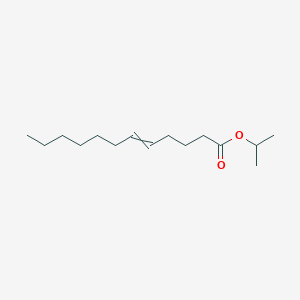

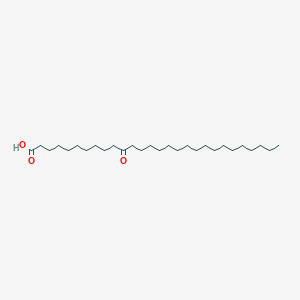
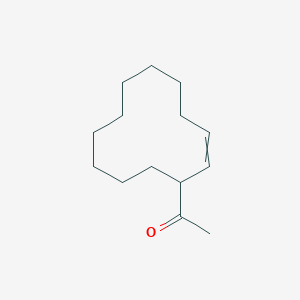

![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
